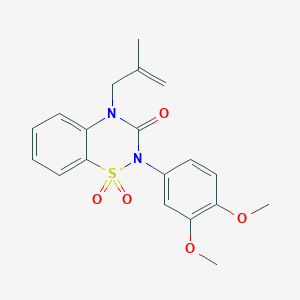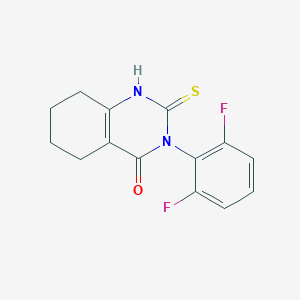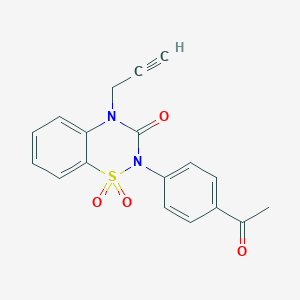![molecular formula C13H12ClNO3 B6455693 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 2549038-67-5](/img/structure/B6455693.png)
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione, also known as 3-CMC, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-CMC is a cyclobutene-based compound that is composed of a phenyl ring and an ethoxy group. The compound has been found to possess a variety of interesting properties, including the ability to form strong hydrogen bonds, as well as a wide range of physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione has been found to possess a variety of interesting properties, making it an attractive target for scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to possess a variety of interesting properties. For example, this compound has been found to possess antioxidant activity, which could be useful in the treatment of a variety of diseases. Additionally, this compound has been found to possess anti-cancer activity, as well as anti-inflammatory and anti-microbial activities. As such, this compound could be a promising target for the development of new and improved drugs.
Wirkmechanismus
The exact mechanism of action of 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione is not yet fully understood. However, it has been suggested that the compound may act as a prodrug, meaning that it is converted into an active metabolite once it is absorbed into the body. This active metabolite is then thought to interact with various cellular targets, such as proteins and enzymes, to produce its desired effects. Additionally, this compound has been found to interact with various receptors, such as the serotonin receptor, which could explain its anti-depressant effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to possess antioxidant activity, which could be useful in the treatment of a variety of diseases. Additionally, this compound has been found to possess anti-cancer activity, as well as anti-inflammatory and anti-microbial activities. Furthermore, this compound has been found to possess anti-depressant effects, which could be useful in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione in laboratory experiments is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, one of the major limitations of using this compound in laboratory experiments is that it is not water soluble, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione. For example, further research could be conducted to better understand the mechanism of action of this compound and its various biochemical and physiological effects. Additionally, further research could be conducted to develop improved synthesis methods for this compound, as well as to develop improved methods for the storage and handling of the compound. Finally, further research could be conducted to explore the potential applications of this compound in the field of medicinal chemistry, such as the development of new and improved drugs.
Synthesemethoden
The synthesis of 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione is relatively straightforward, and can be achieved through a few simple steps. The first step involves the reaction of 3-chloro-4-ethoxycyclobut-3-ene-1,2-dione with a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a cyclobutene-based product, which can then be reacted with a nucleophile, such as an amine, to form the desired product. The reaction can be further optimized by the addition of a catalyst, such as a palladium catalyst, to improve the yield of the reaction.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylamino]-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-18-13-10(11(16)12(13)17)15-7-8-4-3-5-9(14)6-8/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCVHDXKSOZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(morpholin-4-yl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455624.png)


![5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455653.png)
![2-(3-methoxyphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455654.png)
![2-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455659.png)
![2-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455661.png)

![2-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455664.png)
![ethyl 2-({[(1-benzyl-5-oxopyrrolidin-3-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B6455667.png)
![5-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455680.png)
![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455686.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455690.png)

